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molecular formula C11H15NO B182630 N-(2-methylphenyl)butanamide CAS No. 33913-15-4

N-(2-methylphenyl)butanamide

Cat. No. B182630
M. Wt: 177.24 g/mol
InChI Key: CTKWAPPTXSVBQK-UHFFFAOYSA-N
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Patent
US06620962B2

Procedure details

A process for preparing methyl N-butyryl-4-amino-3-methyl-benzoate, comprising a first step of reacting o-toluidine with butyryl chloride to give N-butyryl-2-methylaniline, a second step of brominating the N-butyryl-2-methylaniline to give N-(4-bromo-2-methylphenyl)butanamide and a third step of converting the N-(4-bromo-2-methylphenyl)butanamide by reaction with carbon monoxide and methanol in the presence of a palladium catalyst to give methyl N-butyryl-4-amino-3-methylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[CH:16]=[CH:15][C:10](C(OC)=O)=[CH:9][C:8]=1[CH3:17])(=[O:5])[CH2:2][CH2:3][CH3:4].NC1C(C)=CC=CC=1.C(Cl)(=O)CCC>>[C:1]([NH:6][C:7]1[CH:16]=[CH:15][CH:10]=[CH:9][C:8]=1[CH3:17])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)NC1=C(C=C(C(=O)OC)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)NC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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